4-[(4-Ethylphenoxy)methyl]piperidine
Overview
Description
4-[(4-Ethylphenoxy)methyl]piperidine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethylphenoxy group attached to the piperidine ring via a methylene bridge . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 4-[(4-Ethylphenoxy)methyl]piperidine typically involves the reaction of 4-ethylphenol with piperidine in the presence of a suitable base and a methylene source . One common synthetic route is the Williamson ether synthesis, where 4-ethylphenol is first converted to its corresponding alkoxide using a strong base such as sodium hydride. The alkoxide then reacts with a methylene halide, such as chloromethylpiperidine, to form the desired product .
Chemical Reactions Analysis
4-[(4-Ethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(4-Ethylphenoxy)methyl]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenoxy)methyl]piperidine is not fully understood, but it is believed to interact with various molecular targets, including receptors and enzymes . The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity and influencing cellular pathways . Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
4-[(4-Ethylphenoxy)methyl]piperidine can be compared to other piperidine derivatives, such as:
4-Methylpiperidine: A simpler derivative with a methyl group instead of an ethylphenoxy group.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: A more complex derivative with additional functional groups that enhance its biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(4-ethylphenoxy)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYZKPMAMSPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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